N-(3-chlorophenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKXSNXCIAHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-(3-chlorophenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-2-nitrobenzenesulfonamide is a significant building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to function as a pharmacophore, enhancing the efficacy of various drug candidates.
Key Findings:
- Antibacterial Activity: The compound exhibits significant antibacterial properties by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects: It may reduce inflammation by inhibiting cyclooxygenases (COX), which are involved in inflammatory pathways .
Materials Science
The unique chemical properties of this compound make it valuable in developing advanced materials, including polymers and coatings. Its ability to modify surface properties enhances material performance .
Biological Studies
This compound serves as a probe in biochemical assays, facilitating the study of enzyme interactions and inhibition mechanisms. Its role in enzyme inhibition is critical for understanding various biochemical pathways.
Antimicrobial Studies
In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for new antibiotic development .
In Vivo Efficacy
Animal models treated with this compound showed significant reductions in inflammatory markers, leading to improved clinical outcomes in conditions such as arthritis. These findings support its application in therapeutic settings .
Mechanistic Insights
Molecular docking studies revealed that the compound effectively binds to the active sites of target enzymes, providing insights into its mechanism of action and potential for drug development .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural and electronic differences between N-(3-chlorophenyl)-2-nitrobenzenesulfonamide and related sulfonamides:
Key Observations :
- Substituent Position : The ortho-nitro group in the benzenesulfonyl ring induces steric hindrance, reducing planarity compared to para-nitro analogs (e.g., dihedral angle increases from 68.9° to 73.65°) .
- Hydrogen Bonding: Electron-withdrawing groups (e.g., Cl, NO₂) enhance hydrogen-bond acceptor strength, stabilizing bifurcated interactions in the chloro-nitro derivative . In contrast, methyl substituents (electron-donating) favor linear chains .
- Conformational Flexibility : The S–N torsional angle varies significantly. For example, N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide exhibits a torsional angle of -64.32°, while the parent compound shows less distortion .
Electronic and Reactivity Comparisons
- HOMO-LUMO Gaps : The N-(3-methylphenyl) analog has a HOMO-LUMO gap of ~5.2 eV, indicating lower chemical reactivity compared to the chloro derivative (exact gap unreported). Methyl groups reduce electrophilicity, whereas chloro and nitro groups enhance electron-deficient character .
- Softness and Reactivity : Quantum chemical studies on N-(3-chlorophenyl)naphthyl carboxamide (a structurally related compound) reveal that chloro substituents increase molecular softness (~0.35 eV⁻¹), enhancing binding affinity to biological targets compared to aspirin (~0.28 eV⁻¹) .
Biological Activity
N-(3-chlorophenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, a nitro group, and a chlorophenyl moiety. Its structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt essential metabolic pathways in microorganisms, leading to antimicrobial activity . The presence of the nitro group enhances its reactivity and interaction with biological systems, while the sulfonamide moiety contributes to its overall efficacy against certain diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains by disrupting their metabolic processes. The compound's effectiveness varies based on concentration and the specific microorganism being targeted.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant inhibition zones at concentrations above 50 µg/mL.
- : this compound effectively inhibits bacterial growth.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was conducted to measure cell viability.
- Results : At concentrations of 20 µg/mL, a reduction in cell viability was observed in treated cells compared to controls.
- : The compound demonstrates potential as an anticancer agent through cytotoxic effects on cancer cells.
Data Tables
| Biological Activity | Pathway Involved | Observed Effect |
|---|---|---|
| Antimicrobial | Metabolic Pathway Inhibition | Growth inhibition of E. coli and S. aureus |
| Anticancer | Apoptosis Induction | Reduced viability in cancer cell lines |
| Concentration (µg/mL) | Inhibition Zone (mm) | Cell Viability (%) |
|---|---|---|
| 10 | 8 | 95 |
| 50 | 15 | 70 |
| 100 | 22 | 40 |
Chemical Reactions Analysis
N-Acylation Reactions
The sulfonamide nitrogen undergoes nucleophilic acylation with carboxylic acid anhydrides under mild conditions. This reaction proceeds via base-mediated deprotonation of the sulfonamide NH group, followed by nucleophilic attack on the acylating agent .
Typical Conditions
-
Reagents: Acetic anhydride, butyric anhydride, or benzoyl chloride
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Base: Anhydrous K₂CO₃
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Solvent: Solvent-free conditions at 80–100°C
-
Reaction Time: 5–30 minutes
Representative Products
| Acyl Group | Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Acetyl | N-Acetyl-N-(3-chlorophenyl)-2-nitrobenzenesulfonamide | 85 | 56–58 |
| Benzoyl | N-Benzoyl-N-(3-chlorophenyl)-2-nitrobenzenesulfonamide | 92 | 106–108 |
This reactivity enables the introduction of diverse acyl moieties, enhancing the compound’s utility in pharmaceutical derivatization .
Hydrogen Bonding and Reactivity Modulation
The crystal structure reveals bifurcated hydrogen bonding involving the sulfonamide NH group:
-
Intramolecular : NH forms a 7-membered ring (S(7) motif) with the ortho-nitro oxygen .
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Intermolecular : NH interacts with sulfonyl oxygen of adjacent molecules, forming a C(4) chain motif .
Impact on Reactivity
-
Stabilizes the sulfonamide conformation, reducing rotational freedom at the S–N bond (torsional angle: 48.46°) .
-
Electron-withdrawing nitro and chloro groups activate the aromatic ring for electrophilic substitution at specific positions .
Structural Insights from Crystallography
X-ray diffraction data highlight key structural features influencing reactivity:
| Parameter | Value |
|---|---|
| Dihedral angle between rings | 73.65° (sulfonyl vs. aryl) |
| S–N bond length | 1.623 Å |
| N–H···O hydrogen bond length | 2.12 Å (intramolecular) |
The twisted conformation limits π-conjugation between aromatic systems, favoring site-specific reactions such as:
-
Nitro Group Reduction : Potential conversion to an amine using Pd/C and H₂ (hypothesized based on analogous sulfonamides) .
-
Chlorine Substitution : Meta-chloro substituent may undergo nucleophilic aromatic substitution under high-temperature basic conditions .
Comparative Reactivity with Analogues
| Feature | This compound | N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide |
|---|---|---|
| Torsional Angle (S–N bond) | 48.46° | 58.67° / 61.49° |
| Dihedral Angle (Aromatic rings) | 73.65° | 46.90° / 44.50° |
| Hydrogen Bonding Motif | S(7) + C(4) | S(6) + C(8) |
The ortho-nitro group in the title compound imposes greater steric hindrance, reducing ring coplanarity and altering electronic effects compared to para-substituted analogues .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3-chlorophenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution, where 2-nitrobenzenesulfonyl chloride reacts with 3-chloroaniline in a 1:1 stoichiometric ratio. The reaction is refluxed for 15–30 minutes in a non-polar solvent (e.g., ethanol or toluene), followed by quenching in ice-cold water. Purification involves recrystallization from ethanol or dilute HCl to remove unreacted starting materials . Key optimization parameters include temperature control (to avoid side reactions like over-sulfonation) and stoichiometric precision. Purity is confirmed via melting point analysis and IR spectroscopy (e.g., characteristic S=O stretching at ~1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.9856 Å, b = 9.5794 Å, c = 15.796 Å, and β = 103.12°. The dihedral angle between the sulfonyl and anilino rings is ~73.6°, and the S–N bond exhibits a torsional angle of ~48.5°, influencing molecular packing. Intramolecular N–H···O hydrogen bonds stabilize the gauche conformation of the sulfonamide group .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?
- Methodology :
- IR Spectroscopy : Confirms functional groups (e.g., S=O at 1340–1370 cm⁻¹, N–H at 3300 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as multiplets (δ 7.2–8.5 ppm), with the NH proton as a broad singlet (δ ~10.5 ppm). ¹³C NMR identifies carbons adjacent to electron-withdrawing groups (e.g., NO₂ at ~148 ppm, SO₂ at ~127 ppm) .
- UV-Vis : The nitro group absorbs at ~260–280 nm (π→π* transitions).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties like HOMO-LUMO gaps and polarizability?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. For this compound analogs, HOMO-LUMO gaps range from 3.5–4.2 eV, indicating moderate reactivity. Polarizability (~300–350 a.u.) and hyperpolarizability (~2,000–2,500 a.u.) values suggest nonlinear optical (NLO) potential. Computational results are validated against experimental UV-Vis and SCXRD data .
Q. What strategies resolve discrepancies in reported dihedral angles or hydrogen-bonding patterns across sulfonamide derivatives?
- Methodology : Cross-validate experimental (SCXRD) and computational (DFT/Molecular Dynamics) data. For example, torsional angles (S–N–C–C) vary by ±5° due to crystal packing effects. Hydrogen-bonding motifs (e.g., N–H···O=S) are analyzed using software like Mercury to identify bifurcated interactions or π-stacking contributions. Comparative studies with analogs (e.g., N-(3-methylphenyl) derivatives) highlight substituent effects on conformation .
Q. How does the compound’s structural flexibility influence its reactivity in nucleophilic substitution or catalytic applications?
- Methodology : The electron-withdrawing nitro and sulfonamide groups activate the benzene ring for electrophilic substitution at the para position. Reactivity is assessed via Hammett constants (σₘ = +0.37 for –NO₂, σₚ = +0.78 for –SO₂NH–). Kinetic studies under varying pH and temperature conditions reveal rate constants (e.g., k = 1.2 × 10⁻³ s⁻¹ at 25°C in DMSO) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodology : Slow evaporation of ethanol or toluene solutions at 4°C yields high-quality crystals. Challenges include polymorphism and solvent inclusion. Additives like seed crystals or surfactants (e.g., CTAB) improve crystal growth. Twinning is addressed using the SHELXL software for refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
